molecular formula C11H12FNO2 B15227703 (R)-3-Fluoro-4-(pyrrolidin-2-yl)benzoic acid

(R)-3-Fluoro-4-(pyrrolidin-2-yl)benzoic acid

Cat. No.: B15227703
M. Wt: 209.22 g/mol
InChI Key: PYZRBDVYWVWIGB-SNVBAGLBSA-N
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Description

®-3-Fluoro-4-(pyrrolidin-2-yl)benzoic acid is a compound that features a fluorine atom, a pyrrolidine ring, and a benzoic acid moiety

Chemical Reactions Analysis

®-3-Fluoro-4-(pyrrolidin-2-yl)benzoic acid can undergo various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

®-3-Fluoro-4-(pyrrolidin-2-yl)benzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of ®-3-Fluoro-4-(pyrrolidin-2-yl)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and the pyrrolidine ring play crucial roles in binding to these targets, influencing the compound’s biological activity. The pathways involved may include inhibition of enzyme activity or modulation of receptor function .

Comparison with Similar Compounds

®-3-Fluoro-4-(pyrrolidin-2-yl)benzoic acid can be compared with other similar compounds, such as:

    3-Fluoro-4-(pyrrolidin-2-yl)benzoic acid: Lacks the ®-stereochemistry.

    4-(Pyrrolidin-2-yl)benzoic acid: Lacks the fluorine atom.

    3-Fluoro-4-(pyrrolidin-2-yl)phenylacetic acid: Has a different acid moiety.

The uniqueness of ®-3-Fluoro-4-(pyrrolidin-2-yl)benzoic acid lies in its specific stereochemistry and the presence of both the fluorine atom and the pyrrolidine ring, which contribute to its distinct chemical and biological properties .

Properties

Molecular Formula

C11H12FNO2

Molecular Weight

209.22 g/mol

IUPAC Name

3-fluoro-4-[(2R)-pyrrolidin-2-yl]benzoic acid

InChI

InChI=1S/C11H12FNO2/c12-9-6-7(11(14)15)3-4-8(9)10-2-1-5-13-10/h3-4,6,10,13H,1-2,5H2,(H,14,15)/t10-/m1/s1

InChI Key

PYZRBDVYWVWIGB-SNVBAGLBSA-N

Isomeric SMILES

C1C[C@@H](NC1)C2=C(C=C(C=C2)C(=O)O)F

Canonical SMILES

C1CC(NC1)C2=C(C=C(C=C2)C(=O)O)F

Origin of Product

United States

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